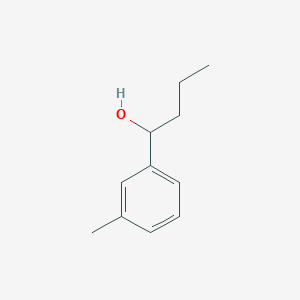
1-(4-(Ethylthio)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Ethylthio)phenyl)ethanol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . This compound features a phenyl ring substituted with an ethylthio group and an ethanol group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-(Ethylthio)phenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-(ethylthio)benzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the use of Grignard reagents, where 4-(ethylthio)benzyl chloride reacts with ethyl magnesium bromide, followed by hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalytic hydrogenation or other efficient reduction techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Ethylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various reduced derivatives.
Substitution: Results in substituted phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-(Ethylthio)phenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Ethylthio)phenyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(Methylthio)phenyl)ethanol
- 1-(4-(Propylthio)phenyl)ethanol
- 1-(4-(Butylthio)phenyl)ethanol
Comparison: 1-(4-(Ethylthio)phenyl)ethanol is unique due to its specific ethylthio substitution, which imparts distinct chemical and physical properties compared to its analogs. The ethylthio group influences the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications .
Eigenschaften
IUPAC Name |
1-(4-ethylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVPQYIMOYHZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846906.png)
![[3-(3,4-Dimethylphenyl)-2-methylimidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7846930.png)
![6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B7846931.png)

![N-[6-(2-chloropropanoyl)-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B7846939.png)
![N-[8-(2-chloroacetyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]acetamide](/img/structure/B7846942.png)

![5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B7846955.png)



